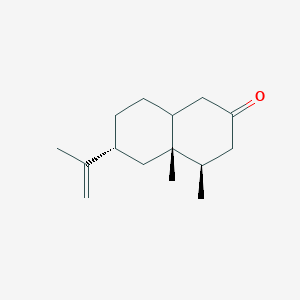

1,10-Dihyronootkatone

Description

Contextualization within the Nootkatone (B190431) Family of Sesquiterpenoids

Sesquiterpenoids are a class of terpenes that consist of three isoprene (B109036) units, giving them a characteristic 15-carbon backbone (C15). mdpi.comresearchgate.net These compounds are widely distributed in the plant kingdom and are also found in fungi and insects. researchgate.net The nootkatone family belongs to the eudesmane (B1671778) subgroup of sesquiterpenoids, characterized by a bicyclic carbon framework.

The principal member of this family is (+)-nootkatone, a naturally occurring sesquiterpenoid ketone responsible for the characteristic aroma and taste of grapefruit. globalresearchonline.netnih.gov It is a major constituent of grapefruit oil and is also found in the heartwood of the Alaskan yellow cedar. nih.govlsu.edu

1,10-Dihyronootkatone is a close relative and a reduced derivative of nootkatone. lsu.edu The "dihydro" prefix in its name signifies the addition of two hydrogen atoms, resulting in the saturation of one of the double bonds present in the nootkatone molecule. This structural modification, while seemingly minor, alters its chemical and physical properties.

Table 1: Comparison of Nootkatone and this compound

| Property | Nootkatone | This compound |

|---|---|---|

| Molecular Formula | C15H22O nih.gov | C15H24O nih.gov |

| Molecular Weight | 218.33 g/mol nih.gov | 220.35 g/mol nih.gov |

| Structure | Contains a conjugated enone system nih.gov | The enone system is reduced nih.govnih.gov |

| Natural Occurrence | Grapefruit, Alaskan yellow cedar nih.govlsu.edu | Can be a derivative or found in smaller quantities |

| Primary Association | Characteristic scent of grapefruit globalresearchonline.net | Investigated for other properties like insect repellency lsu.edu |

Significance of Naturally Occurring Sesquiterpenoid Ketones in Chemical Research

Naturally occurring sesquiterpenoid ketones are a focal point of intensive research due to their diverse and potent biological activities. researchgate.netnih.gov These compounds are integral to the chemical defense mechanisms of plants against herbivores and pathogens. researchgate.net Their significance extends into several areas of applied science:

Flavor and Fragrance Industry: Many sesquiterpenoid ketones, like nootkatone, possess distinct aromas and are highly valued in the food and perfume industries. lsu.edumdpi.com

Pharmaceutical Research: This class of compounds has demonstrated a wide range of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties. nih.govoatext.com For instance, nootkatone itself has been studied for its antiproliferative effects on cancer cells. nih.gov

Agrochemicals: The insect-repellent and insecticidal properties of certain sesquiterpenoid ketones make them promising candidates for the development of natural pesticides. lsu.edu Research has shown that 1,10-dihydronootkatone, along with nootkatone and tetrahydronootkatone, exhibits toxicity and repellency against termites. lsu.edu

The structural complexity and stereochemical diversity of sesquiterpenoid ketones also present compelling challenges and opportunities for synthetic chemists.

Table 2: Examples of Significant Sesquiterpenoid Ketones

| Compound | Source | Significance in Research |

|---|---|---|

| Nootkatone | Citrus fruits, Cedar | Flavor/fragrance, insect repellent, potential anticancer agent nih.govlsu.edunih.gov |

| Acoragermacrone | Acorus calamus | Investigated for various biological activities tandfonline.comtandfonline.com |

| Zederone | Curcuma zedoaria | Studied for its anti-inflammatory and antitumor effects tandfonline.com |

| α-Vetivone | Vetiver oil | Used in perfumery, structurally related to nootkatone lsu.edu |

Overview of Research Trajectories for Complex Terpenoid Compounds

The study of complex terpenoid compounds like this compound is a dynamic field characterized by several key research trajectories:

Total Synthesis: The complete chemical synthesis of complex natural products from simple starting materials remains a fundamental goal in organic chemistry. These endeavors not only provide access to larger quantities of the compound for further study but also drive the development of new synthetic methodologies. ubc.canih.gov Research often focuses on stereoselective synthesis to obtain a specific stereoisomer of the target molecule. ingentaconnect.comtandfonline.commdpi.com

Biosynthesis and Metabolic Engineering: A significant area of research is dedicated to understanding how plants and microorganisms produce these intricate molecules. mdpi.comfrontiersin.org By identifying the genes and enzymes involved in the biosynthetic pathways, scientists can use metabolic engineering and synthetic biology approaches to produce high-value terpenoids in microbial hosts like yeast or bacteria. nih.gov This offers a more sustainable and cost-effective alternative to chemical synthesis or extraction from natural sources. up.ac.za

Biocatalysis: The use of enzymes or whole microbial cells to perform specific chemical transformations is another important research avenue. nih.govgoogle.com For example, research has focused on the biocatalytic conversion of valencene (B1682129), a readily available sesquiterpene, into nootkatone. globalresearchonline.netnih.gov Such methods are often more environmentally friendly than traditional chemical processes. up.ac.za

Elucidation of Biological Activity: Continued investigation into the biological and pharmacological properties of terpenoids is crucial. This research can uncover new applications for these compounds in medicine, agriculture, and other industries. nih.govresearchgate.net

These research efforts are interconnected, with advances in one area often fueling progress in others, collectively expanding our knowledge and utilization of this fascinating class of natural products.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C15H24O |

|---|---|

Molecular Weight |

220.35 g/mol |

IUPAC Name |

(4R,4aS,6R)-4,4a-dimethyl-6-prop-1-en-2-yl-1,3,4,5,6,7,8,8a-octahydronaphthalen-2-one |

InChI |

InChI=1S/C15H24O/c1-10(2)12-5-6-13-8-14(16)7-11(3)15(13,4)9-12/h11-13H,1,5-9H2,2-4H3/t11-,12-,13?,15+/m1/s1 |

InChI Key |

NMALGKNZYKRHCE-BDMBVICOSA-N |

Isomeric SMILES |

C[C@@H]1CC(=O)CC2[C@]1(C[C@@H](CC2)C(=C)C)C |

Canonical SMILES |

CC1CC(=O)CC2C1(CC(CC2)C(=C)C)C |

density |

0.975-0.988 |

physical_description |

Colourless liquid; Citrus like green aroma |

solubility |

Soluble in ethers, fats; Very slightly soluble in water Soluble (in ethanol) |

Synonyms |

1,10-dihydronootkatone |

Origin of Product |

United States |

Natural Occurrence and Advanced Isolation Methodologies of 1,10 Dihyronootkatone

Discovery and Historical Context in Natural Product Chemistry

The precise historical timeline of the discovery of 1,10-Dihyronootkatone is not as extensively documented as that of its well-known precursor, nootkatone (B190431). However, its identification is intrinsically linked to the broader exploration of sesquiterpenoids in fruits, particularly in grapefruit and bananas. Early research into the chemical constituents of grapefruit juice and banana fruit volatiles led to the identification of a vast array of compounds, including numerous terpenes and their derivatives. jfda-online.com The presence of this compound was confirmed through detailed analyses of these complex mixtures.

The study of sesquiterpenoids gained significant momentum with the development of modern analytical techniques, which allowed for the separation and identification of minor components within intricate biological matrices. The investigation of compounds like this compound has been driven by the continuous search for novel flavor and fragrance compounds in the food and cosmetic industries. While commercially available from some suppliers, its primary importance in research has been in the context of understanding the nuanced flavor profiles of fruits. wiley.com

Advanced Chromatographic Techniques for Isolation from Biological Matrices

The isolation of this compound from its natural sources necessitates the use of advanced chromatographic techniques capable of separating complex mixtures of structurally similar compounds. nih.gov The choice of method depends on the desired purity, scale of isolation, and the nature of the biological matrix.

High-Performance Liquid Chromatography (HPLC) Systems and Optimization

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the purification of sesquiterpenoids like this compound. researchgate.net Reversed-phase HPLC is particularly well-suited for separating moderately polar compounds from complex extracts.

System and Optimization: A typical HPLC system for the isolation of sesquiterpenoids would consist of a pump, an injector, a column, a detector (commonly a UV detector), and a fraction collector. The optimization of the separation involves several key parameters:

Stationary Phase: C18 columns are widely used for the separation of terpenes due to their hydrophobic nature, which provides good retention and resolution.

Mobile Phase: A gradient elution is often employed, starting with a higher polarity mobile phase (e.g., water or a buffer) and gradually increasing the proportion of an organic solvent like acetonitrile (B52724) or methanol. This allows for the elution of a wide range of compounds with varying polarities.

Detection: UV detection is suitable for compounds with a chromophore. For sesquiterpenoid ketones, detection is often performed at wavelengths around 210-250 nm.

Flow Rate and Temperature: These parameters are adjusted to optimize resolution and analysis time.

| Parameter | Typical Value/Condition |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size) |

| Mobile Phase A | Water or 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile or Methanol |

| Gradient | Linear gradient from 20-80% B over 30-60 min |

| Flow Rate | 0.5 - 1.5 mL/min |

| Detection | UV at 220 nm |

| Temperature | Ambient or controlled (e.g., 25-30 °C) |

This table presents illustrative HPLC parameters for the separation of sesquiterpenoids and may require optimization for the specific isolation of this compound.

Gas Chromatography (GC) Coupled with Detection Systems

Gas Chromatography (GC) is a powerful tool for the analysis of volatile and semi-volatile compounds such as sesquiterpenoids. When coupled with a detector like a Flame Ionization Detector (FID) for quantification or a Mass Spectrometer (MS) for identification, it provides detailed information about the composition of a sample. nih.gov

System and Optimization: For the analysis of this compound, a GC-MS system is ideal.

Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms or HP-5ms) is typically used for the separation of terpenes.

Injector: A split/splitless injector is common, with the split ratio adjusted based on the concentration of the analyte.

Oven Temperature Program: A temperature gradient is crucial for separating a complex mixture of volatiles. The program usually starts at a lower temperature and ramps up to a higher temperature to elute compounds with different boiling points.

Carrier Gas: Helium or hydrogen is used as the carrier gas.

MS Detector: The mass spectrometer is operated in electron ionization (EI) mode, and the mass spectra obtained are compared with spectral libraries for compound identification.

| Parameter | Typical Value/Condition |

| Column | DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) |

| Injector Temperature | 250 °C |

| Oven Program | 50 °C (2 min hold), ramp to 280 °C at 5-10 °C/min |

| Carrier Gas | Helium at 1 mL/min |

| MS Ion Source Temp. | 230 °C |

| MS Quadrupole Temp. | 150 °C |

| Mass Range | 40-550 amu |

This table presents illustrative GC-MS parameters for the analysis of sesquiterpenoids and may require optimization for this compound.

Countercurrent Chromatography and Other Preparative Techniques

Countercurrent Chromatography (CCC) is a liquid-liquid partition chromatography technique that avoids the use of a solid stationary phase, thereby preventing irreversible adsorption of the sample. This makes it particularly suitable for the preparative-scale isolation of natural products.

Principle and Application: In CCC, a two-phase solvent system is used, with one phase acting as the stationary phase and the other as the mobile phase. The separation is based on the differential partitioning of the solutes between the two immiscible liquid phases. The selection of an appropriate solvent system is critical for a successful separation. For sesquiterpenoids, solvent systems composed of hexane (B92381), ethyl acetate, methanol, and water are common. Recently, the use of greener solvents like limonene (B3431351) as a substitute for heptane (B126788) has been explored. acs.org

Other preparative techniques that can be employed include flash chromatography, which is a rapid form of column chromatography, and preparative thin-layer chromatography (TLC).

Enrichment and Purification Strategies for this compound

The isolation of this compound from its natural sources often begins with an enrichment step to increase its concentration relative to other components in the extract.

Enrichment Strategies:

Solvent Extraction: Initial extraction of the plant material (e.g., grapefruit peel or banana pulp) with a suitable organic solvent like ethanol, methanol, or hexane can selectively extract a broad range of secondary metabolites, including sesquiterpenoids. mdpi.comphcogj.com

Solid-Phase Extraction (SPE): SPE can be used to clean up the initial extract and to fractionate it based on the polarity of the compounds. A C18 sorbent can be used to retain non-polar to moderately polar compounds like this compound, which can then be eluted with a less polar solvent.

Solvent-Assisted Flavor Evaporation (SAFE): This is a gentle distillation technique used to isolate volatile and semi-volatile aroma compounds from a food matrix under high vacuum at low temperatures, minimizing the formation of artifacts. jfda-online.com

Purification Strategies: Following enrichment, a combination of the chromatographic techniques described in section 2.2 is typically employed for the final purification of this compound. A common strategy involves an initial separation by flash chromatography or preparative HPLC, followed by a final polishing step using analytical or semi-preparative HPLC to achieve high purity. The purity of the isolated compound is then confirmed by analytical techniques such as GC-MS and NMR spectroscopy.

Chemical Synthesis and Derivatization Strategies for 1,10 Dihyronootkatone

Total Synthesis Approaches to the Octahydro-4,4a-dimethyl-6-(1-methylethenyl)-2(1H)-naphthalenone Framework

The core structure of 1,10-dihydronootkatone is the octahydro-4,4a-dimethyl-6-(1-methylethenyl)-2(1H)-naphthalenone framework. The total synthesis of this key bicyclic system has been a subject of considerable research, focusing on stereocontrolled and efficient methodologies.

Stereoselective and Enantioselective Synthetic Routes

The development of stereoselective and enantioselective routes is crucial for obtaining biologically active isomers of nootkatone (B190431) and its derivatives. A common and inexpensive starting material for these syntheses is (–)-β-pinene, a naturally occurring compound. google.comgoogle.com Syntheses starting from (–)-β-pinene are advantageous as they are stereoselective, yielding the desired enantiomer as the exclusive product. google.comgoogle.com Another approach involves the use of (+)-nopinone, which can be derived from the oxidation of β-pinene, to achieve a facile stereoselective synthesis of (+)-nootkatone. oup.com

Key strategies to control stereochemistry include:

Grignard Reactions combined with Anionic Oxy-Cope Rearrangements: This combination has proven effective in selectively generating adjacent stereocenters. researchgate.net

Acid-Catalyzed Cyclobutane (B1203170) Cleavage-Aldol Cyclization Tandem Reaction: This key step was utilized in early enantiopure syntheses of (+)-nootkatone from (–)-β-pinene. researchgate.netresearchgate.net

Intramolecular Sakurai Reaction: This method has been applied to the stereoselective synthesis of (±)-nootkatone. oup.com

Most commercial nootkatone has been produced via the semi-synthetic oxidation of valencene (B1682129), an expensive starting material. google.com Therefore, developing cost-effective and stereoselective total syntheses from readily available precursors like β-pinene is a significant goal. google.com

Key Synthetic Intermediates and Reaction Cascades

The synthesis of the naphthalenone framework involves several key intermediates and reaction sequences. A prominent route starting from (–)-β-pinene involves its oxidation to nopinone. google.compatsnap.com Nopinone can then be converted to (1R,5R)-6,6-Dimethyl-3-(E)-ethylidenebicyclo[3.1.1]heptan-2-one through a reaction with acetaldehyde. patsnap.com

A notable reaction cascade involves a stereoselective Grignard reaction on a ketone intermediate, followed by an anionic oxy-Cope rearrangement. researchgate.net Another important strategy is the Robinson annulation, although controlling the stereochemistry of the vicinal cis-dimethyl groups can be challenging. researchgate.net Ozonolysis is another key reaction utilized in some synthetic sequences to produce crucial intermediates. google.com

Comparative Analysis of Synthetic Efficiencies and Yields

| Starting Material | Key Reactions | Overall Yield | Reference |

| (+)-Nopinone | Not specified | 14% | oup.com |

| (–)-β-Pinene | Acid-catalyzed cyclobutane cleavage-Aldol cyclization | 11–14% | researchgate.netresearchgate.net |

| (–)-β-Pinene | Stereoselective Grignard/anionic oxy-Cope reaction | up to 33% | researchgate.netresearchgate.net |

| (+)-Valencene | One-pot singlet oxygenation and dehydration | 40% | researchgate.net |

Semisynthetic Modifications from Nootkatone Precursors

A direct and efficient method to produce 1,10-dihydronootkatone is through the semisynthetic modification of nootkatone. This approach leverages the readily available nootkatone as an advanced intermediate. google.com

The conversion of nootkatone to 1,10-dihydronootkatone can be achieved through catalytic hydrogenation. A specific method involves the use of Wilkinson's catalyst, [chlorotris(triphenylphosphine)rhodium(I)], under a hydrogen atmosphere. google.com This reaction proceeds at room temperature in a dry benzene (B151609) solvent and selectively reduces the double bond at the 1,10-position without affecting the other double bond or the ketone functionality. google.com The product can then be purified by column chromatography. google.com

Preparation of 1,10-Dihyronootkatone Analogs and Derivatives

The preparation of analogs and derivatives of 1,10-dihydronootkatone is primarily driven by the search for compounds with enhanced or modified biological activities, particularly as insect repellents and pesticides.

Structural Modifications for Enhanced Bioactivity

Structure-activity relationship (SAR) studies have provided insights into how modifications to the nootkatone scaffold, including 1,10-dihydronootkatone, affect bioactivity. For instance, the repellency of nootkatone derivatives against the Formosan subterranean termite is influenced by the degree of saturation. globalresearchonline.net

Key findings from SAR studies include:

Saturation of the 1,10-double bond: The reduction of the double bond between carbon positions 1 and 10 to yield 1,10-dihydronootkatone has been shown to increase repellent activity against certain insects compared to nootkatone. researchgate.netglobalresearchonline.netlsu.edunih.gov

The Ketone Group: The ketone functionality at position 2 is considered essential for repellent activity. researchgate.net Reduction of this group to an alcohol diminishes the activity. researchgate.net

Further Saturation: Complete saturation of the isopropenyl side chain to form tetrahydronootkatone also results in a compound with high repellency, often comparable to or greater than 1,10-dihydronootkatone. globalresearchonline.netlsu.edunih.gov

Epoxidation: The creation of epoxides at the 1,10 and/or 11,12 positions represents another class of derivatives. google.com

Functionalization at C3: The methylene (B1212753) group at C3 can be a site for modifications, such as hydroxylation or the introduction of other functional groups, to create new derivatives. mdpi.com

Introduction of Heterocyclic Moieties: The introduction of acylhydrazone, oxime ester, or 1,3,4-oxadiazole (B1194373)/thiadiazole groups at various positions on the nootkatone skeleton has been explored to develop novel antifungal and insecticidal agents. nih.govfigshare.com

These findings guide the synthetic efforts in preparing new analogs of 1,10-dihydronootkatone with potentially superior properties for various applications.

Synthesis of Deuterated and Isotopically Labeled Probes

The synthesis of deuterated and isotopically labeled analogues of 1,10-dihydronootkatone is crucial for a variety of scientific investigations, including metabolic studies, mechanistic elucidation of its biological activities, and as internal standards for quantitative analysis. While specific literature detailing the synthesis of labeled 1,10-dihydronootkatone is not abundant, established methodologies for the deuteration of sesquiterpenoids and related organic molecules provide a clear framework for how such probes can be prepared.

Isotopic labeling is a technique used to trace the path of an isotope through a chemical reaction or metabolic pathway. wikipedia.org This is achieved by substituting one or more atoms of the molecule of interest with their isotope. wikipedia.org For 1,10-dihydronootkatone, this would typically involve the replacement of hydrogen (¹H) with its heavier, stable isotope deuterium (B1214612) (²H or D), or carbon-¹² (¹²C) with carbon-¹³ (¹³C).

General strategies for the synthesis of deuterated organic compounds can be broadly categorized into two approaches: the use of deuterated starting materials or reagents, and the direct exchange of protons (H) for deuterons (D) on the target molecule or a late-stage intermediate. nih.gov

Strategic Approaches to Deuteration:

Metal-Catalyzed H-D Exchange: A common method for introducing deuterium is through metal-catalyzed hydrogen-deuterium (H-D) exchange reactions. nih.gov Catalysts such as palladium on carbon (Pd/C) or platinum on carbon (Pt/C) can be used in the presence of a deuterium source, like deuterium gas (D₂) or heavy water (D₂O), often at elevated temperatures. nih.govumich.edu For a molecule like 1,10-dihydronootkatone, this could lead to deuterium incorporation at various positions, particularly at carbons adjacent to the ketone or on the cyclohexene (B86901) ring. The regioselectivity of this method can sometimes be controlled by the choice of catalyst and reaction conditions. umich.edu

Deuterated Reagents in Synthesis: A more controlled and site-specific approach involves the use of deuterated reagents during the chemical synthesis of the target molecule. For instance, in a synthetic route starting from a precursor like nopinone, deuterated reducing agents such as lithium aluminum deuteride (B1239839) (LiAlD₄) could be employed to introduce deuterium at specific locations. nih.gov If a Grignard reaction is part of the synthesis, using a deuterated Grignard reagent or quenching with a deuterated source can also achieve site-specific labeling. nih.gov

Deuterium Labeling via Precursors: The synthesis of deuterated α-pinene, a common starting material for many terpenoids, has been demonstrated, showcasing strategies to achieve site-specific deuterium incorporation. nih.gov Similar approaches could be applied to the synthesis of deuterated (-)-β-pinene, a known precursor for nootkatone and its derivatives. google.comgoogle.com By starting the synthesis with an isotopically labeled precursor, the label is carried through the reaction sequence to yield the final deuterated 1,10-dihydronootkatone. For example, feeding organisms with deuterium-labeled precursors in biosynthetic pathways has been used to produce labeled sesquiterpenes. researchgate.net

The choice of strategy depends on the desired labeling pattern and the required isotopic purity. For instance, to study the metabolism of the isopropenyl group, a synthesis that specifically introduces deuterium on this moiety would be necessary. This could potentially be achieved by using deuterated versions of reagents that install this group during the synthesis.

| Labeling Strategy | Description | Potential Application for 1,10-Dihydronootkatone | Key Reagents/Conditions |

| H-D Exchange | Direct replacement of hydrogen with deuterium on an existing molecule. nih.gov | Non-specific labeling for use as an internal standard. | Pd/C, Pt/C, D₂ gas, D₂O, elevated temperature. nih.govumich.edu |

| Deuterated Reducing Agents | Use of reagents like LiAlD₄ to introduce deuterium during reduction steps. nih.gov | Site-specific labeling at reduced carbonyl or other functional groups. | Lithium aluminum deuteride (LiAlD₄). nih.gov |

| Labeled Precursors | Starting the synthesis with a molecule that is already isotopically labeled. nih.gov | Highly specific labeling patterns depending on the precursor. | Deuterated β-pinene or other early-stage intermediates. nih.gov |

Novel Methodologies in Terpenoid Synthesis Relevant to this compound

The synthesis of structurally complex natural products like 1,10-dihydronootkatone, an eremophilane-type sesquiterpenoid, benefits greatly from the continuous development of novel synthetic methodologies. Recent advancements in organic synthesis offer more efficient, stereoselective, and scalable routes to terpenoid skeletons.

A key challenge in the synthesis of 1,10-dihydronootkatone and related compounds is the precise control of stereochemistry at multiple chiral centers. Modern synthetic strategies often focus on achieving this through stereoselective reactions.

Key Synthetic Methodologies:

Robinson Annulation and Michael Additions: The core bicyclic structure of eremophilanes is often constructed using classic reactions like the Robinson annulation. Recent advancements have focused on asymmetric variations of these reactions to set the stereochemistry of the ring junction. For example, the total synthesis of other eremophilane-type sesquiterpenoids has been achieved featuring a double Michael addition and a subsequent Robinson annulation to build the characteristic bicyclic system. rsc.org

Ozonolysis in Synthesis: A patented synthesis for nootkatone and its di- and tetrahydro- derivatives, including 1,10-dihydronootkatone, utilizes ozonolysis as a key step. google.com This method starts from the inexpensive and readily available natural product (-)-β-pinene. google.comgoogle.com The use of ozonolysis provides an efficient way to cleave double bonds and introduce necessary functional groups for subsequent cyclization steps. google.com This approach is noted for being high-yielding and scalable. google.com

Biocatalysis and Lipase-Mediated Resolutions: Enzymes are increasingly used in organic synthesis to achieve high stereoselectivity under mild conditions. Lipase-mediated kinetic resolution is a powerful tool for separating racemic mixtures of intermediates, providing enantiomerically pure building blocks for the synthesis of terpenoids. mdpi.comresearchgate.net For instance, lipases can selectively acylate or hydrolyze one enantiomer of a racemic alcohol, allowing for the separation of stereoisomers which is critical for building the chiral scaffold of molecules like 1,10-dihydronootkatone. mdpi.comresearchgate.net

Synthetic Biology and Metabolic Engineering: While not strictly chemical synthesis, the use of engineered microorganisms to produce terpenoids is a rapidly advancing field. nih.gov By assembling the biosynthetic pathway for a target molecule like nootkatone in a host organism such as Saccharomyces cerevisiae (yeast), it is possible to produce the compound from simple sugars. nih.gov The conversion of (+)-valencene to (+)-nootkatone can be achieved using various microorganisms or isolated enzymes. nih.gov This approach can also be adapted to produce derivatives like 1,10-dihydronootkatone by introducing specific reductase enzymes into the engineered pathway.

These novel methodologies, from advanced organic reactions to biocatalytic and synthetic biology approaches, provide a powerful toolkit for the synthesis of 1,10-dihydronootkatone and its derivatives, enabling further research into their properties and applications.

| Methodology | Description | Relevance to this compound | Example Reaction/Concept |

| Asymmetric Annulation | Ring-forming reactions that create chiral centers with high stereocontrol. | Construction of the core bicyclic eremophilane (B1244597) skeleton. | Asymmetric Robinson annulation. rsc.org |

| Ozonolysis of Natural Products | Cleavage of C=C bonds using ozone to generate carbonyl compounds for further elaboration. | Efficient synthesis from inexpensive precursors like β-pinene. google.com | Ozonolysis of β-pinene to nopinone. google.com |

| Lipase-Mediated Resolution | Enzymatic separation of enantiomers from a racemic mixture. mdpi.com | Generation of enantiopure intermediates for stereoselective synthesis. mdpi.com | Stereoselective acylation of a racemic alcohol. researchgate.net |

| Synthetic Biology | Engineering microorganisms to produce target molecules. nih.gov | Sustainable and scalable production of the parent compound and its derivatives. | Expression of valencene synthase and oxidases in yeast. nih.gov |

Biosynthesis of 1,10 Dihyronootkatone

Elucidation of Putative Biosynthetic Pathways

The biosynthetic route to 1,10-dihydronootkatone is understood through the extensive study of sesquiterpenoid biogenesis, particularly the well-documented pathway leading to (+)-nootkatone. This pathway involves three key stages: the cyclization of FPP to (+)-valencene, the oxidation of (+)-valencene to (+)-nootkatone, and the subsequent reduction to 1,10-dihydronootkatone.

Isotopic labeling is a powerful technique for tracing the metabolic fate of precursors in biosynthetic pathways. While specific labeling studies for 1,10-dihydronootkatone are not extensively documented, the general pathway for sesquiterpenoids is well-established. uni-bonn.de Feeding experiments using stable isotope-labeled precursors in various plant systems have confirmed that sesquiterpenes, the C15 class to which the nootkatone (B190431) skeleton belongs, are derived from FPP. wur.nlnih.gov

In vivo labeling studies in grape berries (Vitis vinifera L.) using deuterated versions of 1-deoxy-ᴅ-xylulose (d₂-DOX) and mevalonolactone (B1676541) (d₃-MVL)—precursors for the plastidial MEP/DOXP and cytosolic mevalonate (B85504) (MVA) pathways, respectively—have demonstrated that both pathways can contribute to the FPP pool for sesquiterpene synthesis. nih.govbeilstein-journals.org This metabolic cross-talk between cellular compartments ensures a robust supply of FPP. nih.gov Such studies underpin the understanding that the biosynthesis of the valencene (B1682129) and nootkatone carbon skeleton originates from the condensation of three C5 isoprene (B109036) units (isopentenyl pyrophosphate and dimethylallyl pyrophosphate) to form the acyclic C15 FPP. twistbioscience.comnih.gov

The biogenesis of 1,10-dihydronootkatone from FPP can be described as a sequence of distinct enzymatic reactions:

Cyclization: The linear precursor, (2E,6E)-farnesyl diphosphate (B83284), is first cyclized by a terpene synthase to form the bicyclic sesquiterpene hydrocarbon, (+)-valencene. twistbioscience.comwikipedia.orgfrontiersin.org This reaction establishes the fundamental eremophilane-type carbon skeleton.

Oxidation: The (+)-valencene molecule undergoes subsequent functionalization. This is typically a two-step oxidative process involving cytochrome P450 monooxygenases (CYP450s) and dehydrogenases. nih.govnih.gov First, a CYP450 catalyzes the allylic hydroxylation of (+)-valencene to form an intermediate alcohol, nootkatol (B1220673). nih.govresearchgate.net This alcohol is then oxidized to the corresponding ketone, (+)-nootkatone, a reaction often catalyzed by a short-chain dehydrogenase/reductase (SDR). nih.govresearchgate.net

Reduction: The final putative step is the enzymatic reduction of (+)-nootkatone to form 1,10-dihydronootkatone. This transformation involves the saturation of the double bond between the C1 and C10 positions. This type of reaction is characteristic of oxidoreductases, which are known to be involved in the late stages of terpenoid modifications. rsc.orgresearchmap.jp

Precursor Incorporation Studies and Metabolic Labeling

Identification and Characterization of Key Biosynthetic Enzymes

Research has successfully identified and characterized the enzymes responsible for the conversion of FPP to (+)-nootkatone in various organisms. These enzymes are, by extension, critical for the biosynthesis of 1,10-dihydronootkatone.

The key enzyme responsible for the formation of the carbon skeleton is valencene synthase (VS) (EC 4.2.3.73). wikipedia.org This enzyme catalyzes the complex cyclization of FPP into (+)-valencene. frontiersin.org Valencene synthases have been identified and functionally characterized from several plant species. For example, a VS from Nootka cypress (Callitropsis nootkatensis), designated CnVS, was identified and its expression level was found to correlate well with nootkatone content in the tree, suggesting it catalyzes the first committed step in the pathway. nih.gov Other valencene synthases have been isolated from sweet orange (Citrus sinensis), grapefruit (Citrus paradisi), grapes (Vitis vinifera), and the medicinal plant Alpinia oxyphylla. frontiersin.orgnih.govresearchgate.net Some of these enzymes exhibit product promiscuity, producing minor amounts of other sesquiterpenes like (-)-7-epi-α-selinene or germacrene A alongside valencene. nih.govgoogle.com

Table 1: Selected Valencene Synthases (VS) in the Biosynthesis of the Nootkatone Precursor

| Enzyme Name | Source Organism | GenBank Accession | Key Findings | Reference(s) |

|---|---|---|---|---|

| CnVS | Callitropsis nootkatensis | JX040471 | First dedicated gene in the nootkatone pathway in Nootka cypress. Robust under various pH and temperature conditions. | nih.gov |

| AoVS | Alpinia oxyphylla | OP893116 | A novel valencene synthase identified from a monocot. | nih.gov |

| CsTPS1 | Citrus sinensis | AY341366 | Key gene in the production of valencene in citrus fruit. | oup.com |

| VvVS | Vitis vinifera | AAS66358 | Produces (+)-valencene and (-)-7-epi-α-selinene. | google.com |

Following the formation of the valencene skeleton, a suite of tailoring enzymes, primarily oxidoreductases, modify the hydrocarbon to produce nootkatone. These enzymes are critical for generating the immediate precursor to 1,10-dihydronootkatone.

Enzymes for Oxidation to Nootkatone:

The oxidation of (+)-valencene to (+)-nootkatone is primarily accomplished by two classes of enzymes acting in succession:

Cytochrome P450 Monooxygenases (CYP450s): These heme-thiolate proteins are archetypal enzymes for the oxidative functionalization of terpenoids. rsc.orgbeilstein-journals.org In the nootkatone pathway, CYP450s catalyze the regio- and stereoselective allylic hydroxylation of (+)-valencene to produce nootkatol. nih.gov Several CYP450s have been identified with this activity, including premnaspirodiene (B1254385) oxygenase (HPO) from Hyoscyamus muticus (CYP71D55), CYP71AV8 from chicory, and CYP706M1 from C. nootkatensis. nih.gov Research in Alpinia oxyphylla identified three distinct CYP450s (AoCYP6, AoCYP9, and AoCYP18) capable of this conversion. nih.gov

Dehydrogenases/Reductases: The subsequent oxidation of the nootkatol intermediate to (+)-nootkatone is catalyzed by NAD(P)+-dependent dehydrogenases, often belonging to the short-chain dehydrogenase/reductase (SDR) superfamily. rsc.orgresearchmap.jp In A. oxyphylla, three such enzymes (AoSDR1, AoSDR2, AoSDR3) were identified that efficiently convert β-nootkatol to (+)-nootkatone. nih.govresearchgate.net In some heterologous systems, like yeast, endogenous host dehydrogenases have been observed to catalyze this step. nih.gov

Putative Enzymes for Reduction to 1,10-Dihydronootkatone:

The final conversion of nootkatone to 1,10-dihydronootkatone requires the reduction of a carbon-carbon double bond. This type of reaction in terpenoid metabolism is typically catalyzed by oxidoreductases , such as members of the SDR superfamily. nih.govresearchgate.net While the specific enzyme responsible for this reduction has not yet been isolated and characterized, SDRs are known to catalyze a wide range of reduction/oxidation reactions on various secondary metabolites, including terpenoids. researchmap.jpacs.org For instance, a short-chain dehydrogenase (ZSD1) from Zingiber zerumbet is involved in the final oxidative step of zerumbone (B192701) biosynthesis but also displays broad substrate flexibility. nih.gov It is highly probable that a similar reductase enzyme is responsible for the saturation of the C1-C10 double bond in nootkatone.

Table 2: Key Oxidative Enzymes in the Formation of Nootkatone

| Enzyme/Family | Source Organism | Function | Specific Enzymes Identified | Reference(s) |

|---|---|---|---|---|

| Cytochrome P450s (CYP450s) | Alpinia oxyphylla | Oxidation of (+)-valencene to nootkatol | AoCYP6 (CYP71BB2), AoCYP9 (CYP71CX8), AoCYP18 (CYP701A170) | nih.gov |

| Cytochrome P450s (CYP450s) | Cichorium intybus (Chicory) | Oxidation of (+)-valencene | CYP71AV8 | nih.gov |

| Cytochrome P450s (CYP450s) | Hyoscyamus muticus | Oxidation of (+)-valencene to β-nootkatol | HPO (CYP71D55) | nih.gov |

| Short-Chain Dehydrogenases (SDRs) | Alpinia oxyphylla | Oxidation of nootkatol to (+)-nootkatone | AoSDR1, AoSDR2, AoSDR3 | nih.govresearchgate.net |

| Lipoxygenase (LOX) | Glycine max (Soybean) | Direct oxidation of valencene to nootkatone | Crude LOX extract | wits.ac.za |

Terpene Synthases and Cyclases Involved in Skeleton Formation

Genetic and Genomic Approaches to Biosynthetic Gene Cluster Discovery

Modern 'omics' technologies have been instrumental in discovering the genes responsible for producing specialized metabolites like nootkatone. The identification of genes for the biosynthesis of 1,10-dihydronootkatone's precursors relies heavily on these approaches.

A common strategy involves transcriptome analysis of a plant known to produce the target compound. For instance, the complete biosynthetic pathway of (+)-nootkatone in Alpinia oxyphylla was elucidated by mining transcriptome data from different developmental stages of its fruit, which identified candidate genes for valencene synthases, CYP450s, and SDRs. nih.govnih.govtandfonline.com These candidate genes are then functionally verified through heterologous expression in microbial hosts like Saccharomyces cerevisiae or Escherichia coli. twistbioscience.comnih.gov By co-expressing different combinations of genes, researchers can reconstruct the entire pathway in a microbial chassis and confirm the function of each enzyme. nih.govacs.org

In other cases, genomic and transcriptomic analysis of microorganisms capable of biotransformation, such as the yeast Yarrowia lipolytica, can reveal key genes. When Y. lipolytica was used to convert valencene to nootkatone, analysis of differentially expressed genes showed significant upregulation of specific CYP450s and dehydrogenases, pointing to them as the likely catalysts for the transformation. nih.gov The discovery of biosynthetic gene clusters (BGCs), where genes for a single metabolic pathway are physically co-located on the chromosome, is another powerful approach, although less common for terpenoid pathways in plants compared to fungi and bacteria. frontiersin.org The assembly of high-quality reference genomes for plants like A. oxyphylla is crucial for identifying such clusters and understanding the genetic basis for the production of these valuable compounds. frontiersin.org

Table 3: Chemical Compounds Mentioned

| Compound Name |

|---|

| 1,10-Dihydronootkatone |

| (+)-Nootkatone |

| (+)-Valencene |

| (-)-7-epi-α-Selinene |

| (2E,6E)-Farnesyl diphosphate (FPP) |

| Acetate |

| β-Nootkatol |

| Borneol |

| Camphor |

| Dimethylallyl pyrophosphate (DMAPP) |

| Germacrene A |

| Isopentenyl pyrophosphate (IPP) |

| Mevalonate |

| Nootkatol |

| Zerumbone |

Metabolic Engineering Strategies for Enhanced Production

The industrial production of 1,10-dihydronootkatone and its precursor, (+)-nootkatone, has been a significant area of research, primarily focusing on enhancing yields through metabolic engineering of various microbial hosts. researchgate.netnih.gov These strategies aim to overcome the limitations of traditional extraction from plants, which is often inefficient and yields low quantities of the desired compounds. nih.govnih.gov

Microbial platforms, particularly the yeast Saccharomyces cerevisiae, have been extensively engineered for the production of sesquiterpenoids like nootkatone. sysbio.semdpi.com The core of these strategies revolves around optimizing the mevalonate (MVA) pathway, which is responsible for producing the universal sesquiterpene precursors, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP). mdpi.com

A key step in the biosynthesis is the conversion of farnesyl pyrophosphate (FPP), formed from IPP and DMAPP, into (+)-valencene by the enzyme (+)-valencene synthase. researchgate.netnih.gov To increase the flux towards (+-valencene, several metabolic engineering techniques have been employed. These include:

Overexpression of key pathway enzymes: Increasing the expression of enzymes such as a truncated form of 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA) reductase (tHMG1), which is a rate-limiting enzyme in the MVA pathway, has been shown to boost precursor supply. researchgate.netnih.gov

Fusion proteins: Creating fusion proteins of farnesyl diphosphate synthase (ERG20) and (+)-valencene synthase (CnVS) has improved the catalytic efficiency and directed the metabolic flow towards (+)-valencene. researchgate.netnih.gov

Downregulation of competing pathways: The enzyme squalene (B77637) synthase (ERG9) diverts FPP towards sterol biosynthesis. Downregulating the ERG9 gene has been a successful strategy to channel more FPP into the desired sesquiterpene pathway. mdpi.comresearchgate.netnih.gov

Following the production of (+)-valencene, it is oxidized to form (+)-nootkatone. This step is often catalyzed by cytochrome P450 monooxygenases (P450s). researchgate.netglobalresearchonline.net Further engineering efforts have focused on identifying and overexpressing efficient P450s and their redox partners, such as cytochrome P450 reductase (CPR). researchgate.netnih.gov For instance, the co-expression of a Hyoscyamus muticus premnaspirodiene oxygenase (HPO) variant and an Arabidopsis thaliana cytochrome P450 reductase (ATR1) has been utilized for this conversion. researchgate.net

However, the oxidation of (+)-valencene can lead to the formation of byproducts like β-nootkatol. researchgate.net To enhance the final yield of (+)-nootkatone, dehydrogenases that can effectively convert these intermediates have been screened and overexpressed. For example, short-chain dehydrogenase/reductase (SDR) family dehydrogenases from Zingiber zerumbet (ZSD1) and Citrus sinensis (ABA2) have demonstrated the ability to oxidize β-nootkatol to (+)-nootkatone, significantly increasing the final product titer. researchgate.netnih.gov

These multi-pronged metabolic engineering approaches have successfully increased the production of (+)-nootkatone in microbial hosts, providing a more sustainable and scalable alternative to chemical synthesis. sysbio.seresearchgate.netnih.gov While direct metabolic engineering strategies for the enhanced production of 1,10-dihydronootkatone are less documented, the advancements in (+)-nootkatone biosynthesis lay a critical foundation. The enzymatic or chemical conversion of the highly produced (+)-nootkatone can then yield 1,10-dihydronootkatone. globalresearchonline.netgoogle.com

**Table 1: Metabolic Engineering Strategies for Enhanced Sesquiterpenoid Production in *Saccharomyces cerevisiae***

| Strategy | Target Gene/Enzyme | Host Organism | Effect on Production | Reference |

|---|---|---|---|---|

| Overexpression of rate-limiting enzyme | Truncated HMG-CoA reductase (tHMG1) | Saccharomyces cerevisiae | Increased (+)-valencene production. | researchgate.netnih.gov |

| Fusion protein expression | (+)-valencene synthase (CnVS) and farnesyl diphosphate synthase (ERG20) | Saccharomyces cerevisiae | Increased (+)-valencene production. | researchgate.netnih.gov |

| Downregulation of competing pathway | Squalene synthase (ERG9) | Saccharomyces cerevisiae | Increased (+)-valencene production to 217.95 mg/L. | researchgate.netnih.gov |

| Overexpression of oxidation enzymes | Hyoscyamus muticus premnaspirodiene oxygenase (HPO) variant and Arabidopsis thaliana cytochrome P450 reductase (ATR1) | Saccharomyces cerevisiae | Oxidation of (+)-valencene to produce (+)-nootkatone and β-nootkatol. | researchgate.net |

| Overexpression of dehydrogenases | Zingiber zerumbet short-chain dehydrogenase/reductase (ZSD1) | Saccharomyces cerevisiae | Increased (+)-nootkatone yield to 59.78 mg/L. | researchgate.netnih.gov |

| Overexpression of dehydrogenases | Citrus sinensis short-chain dehydrogenase/reductase (ABA2) | Saccharomyces cerevisiae | Increased (+)-nootkatone yield to 53.48 mg/L. | researchgate.netnih.gov |

Advanced Spectroscopic and Analytical Characterization of 1,10 Dihyronootkatone

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy stands as a cornerstone in the structural analysis of 1,10-dihydronootkatone, offering in-depth insights into its atomic framework. google.comrochester.edu

One-Dimensional (¹H, ¹³C) NMR Spectral Interpretation

One-dimensional ¹H and ¹³C NMR spectra provide the initial and fundamental data for the structural assignment of 1,10-dihydronootkatone.

The ¹H NMR spectrum reveals the chemical environment of each proton in the molecule. Key signals include those for the methyl groups, methylene (B1212753) protons, and methine protons. For instance, a patent for the synthesis of nootkatone (B190431) derivatives reports ¹H NMR data for a compound identified as 1,10-dihydronootkatone. google.com Although specific assignments are not provided in the abstract, the data shows characteristic signals for the different types of protons present in the molecule.

The ¹³C NMR spectrum complements the ¹H NMR data by providing information on the carbon skeleton. The spectrum will show distinct signals for the carbonyl carbon, olefinic carbons of the isopropenyl group, and the aliphatic carbons of the fused ring system. A patent publication indicates that the ¹³C NMR spectrum of dihydronootkatone (B12773269) displays a characteristic ketone carbonyl signal. vulcanchem.com Research on the structural requirements for the repellency of nootkatone derivatives confirms the use of ¹³C NMR for the analysis of synthesized compounds, including 1,10-dihydronootkatone. wiley.com

A comprehensive analysis of both ¹H and ¹³C NMR data allows for the initial assignment of the primary structure of 1,10-dihydronootkatone.

Advanced NMR Techniques for Conformational Analysis

While standard 2D NMR techniques provide significant stereochemical information, advanced methods can offer deeper insights into the conformational dynamics of 1,10-dihydronootkatone. Techniques such as rotating-frame Overhauser effect spectroscopy (ROESY) can be used to differentiate between true NOEs and those arising from spin diffusion, providing more accurate distance constraints. Furthermore, the use of computational modeling in conjunction with NMR data, particularly NOE-derived distance restraints, can help to determine the preferred solution-state conformation of the molecule. nih.gov The analysis of coupling constants and the application of Karplus-type equations can also provide valuable information about dihedral angles within the molecule.

Mass Spectrometry (MS) for Molecular Formula and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of 1,10-dihydronootkatone, as well as to gain structural information through the analysis of its fragmentation patterns. google.com

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This precision allows for the determination of the elemental composition of 1,10-dihydronootkatone with a high degree of confidence. The molecular formula of 1,10-dihydronootkatone is C₁₅H₂₄O, corresponding to a molecular weight of 220.35 g/mol . nih.govnist.govnih.gov HRMS analysis would confirm this by providing an exact mass measurement. For instance, one source confirms the [M+H]⁺ ion at m/z 221.18999 with a very small mass error, which is consistent with the expected molecular formula. vulcanchem.com The use of HRMS has been noted in the characterization of related compounds. acs.orgresearchgate.net

Tandem Mass Spectrometry (MS/MS) for Structural Fragmentation Pathways

Tandem mass spectrometry (MS/MS) involves the selection of a specific precursor ion (in this case, the molecular ion of 1,10-dihydronootkatone) and its subsequent fragmentation through collision-induced dissociation (CID). nih.govnih.gov The resulting product ions are then analyzed to provide information about the structure of the original molecule.

Ion Mobility Spectrometry (IMS) in Conjunction with MS

Ion Mobility Spectrometry (IMS), when coupled with Mass Spectrometry (MS), offers an additional dimension of separation based on the size, shape, and charge of an ion, complementing the mass-to-charge ratio separation of MS. google.comdss.go.th This technique measures the drift time of an ion through a gas-filled chamber under the influence of a weak electric field. google.com The resulting collision cross-section (CCS) is a key physicochemical property that provides insight into the ion's three-dimensional structure.

For complex mixtures, such as those found in natural product extracts, techniques like Headspace-Gas Chromatography-Mass Spectrometry-Ion Mobility Spectrometry (HS-GC-MS-IMS) can be employed. lsu.edu This hyphenated method allows for the separation of volatile compounds based on their retention time (GC), drift time (IMS), and mass-to-charge ratio (MS), significantly enhancing substance identification, especially in cases of co-elution. lsu.edu While studies have utilized this approach to analyze citrus juices containing 1,10-dihydronootkatone to differentiate sample profiles, specific experimental drift time or CCS values for the isolated compound have not been reported in the reviewed scientific literature. lsu.edu The application of IMS-MS would be particularly valuable in distinguishing 1,10-dihydronootkatone from its structural isomers, such as other dihydronootkatone variants or co-eluting terpenoids, which might be indistinguishable by mass spectrometry alone.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Infrared (IR) and Raman spectroscopy are powerful, non-destructive techniques for identifying the functional groups present within a molecule. researchgate.netniph.go.jp IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of its chemical bonds (stretching, bending, rocking). nist.gov The frequency of the absorbed radiation is characteristic of the specific type of bond and its environment.

The structure of 1,10-dihydronootkatone features several key functional groups that give rise to distinct IR absorptions. The presence of a non-conjugated ketone (C=O) is a prominent feature, as is the exocyclic double bond (C=C) of the isopropenyl group. In a 1969 study detailing the photolytic conversion of nootkatone, the resulting 1,10-dihydronootkatone was characterized by IR spectroscopy. lsu.edu The analysis confirmed the saturation of the endocyclic double bond and the retention of the ketone and exocyclic methylene groups. lsu.edu

The key IR absorptions for 1,10-dihydronootkatone are summarized below. lsu.edu

| Functional Group | Vibrational Mode | Absorption Frequency (cm⁻¹) |

| Ketone (C=O) | Stretch | 1712 |

| Alkene (C=C) | Stretch | 1644 |

| Terminal Methylene (=CH₂) | Out-of-plane deformation | 886 |

Data sourced from the Journal of Food Science, 1969. lsu.edu

These characteristic peaks are crucial for confirming the identity of the molecule. The 1712 cm⁻¹ band is indicative of a saturated, six-membered ring ketone, distinguishing it from the conjugated system in its precursor, nootkatone. lsu.edunih.gov The absorptions at 1644 cm⁻¹ and 886 cm⁻¹ are definitive evidence for the isopropenyl group's terminal double bond. lsu.edu While Raman spectroscopy would provide complementary information, particularly for the non-polar C=C bond, specific Raman data for 1,10-dihydronootkatone is not available in the surveyed literature.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Chromophore Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, which corresponds to the promotion of electrons from a ground state to a higher energy state. This technique is primarily used to identify and quantify compounds containing chromophores—parts of a molecule with conjugated π-electron systems. nist.gov

The parent compound, nootkatone, possesses an α,β-unsaturated ketone system, which is a strong chromophore that exhibits a characteristic π → π* absorption in the UV region. The conversion of nootkatone to 1,10-dihydronootkatone involves the reduction of the endocyclic C1=C10 double bond. This transformation fundamentally alters the electronic structure of the molecule by removing the conjugation between the double bond and the carbonyl group.

As a result, the UV spectrum of 1,10-dihydronootkatone is expected to be significantly different from that of nootkatone. Analysis of 1,10-dihydronootkatone via UV spectroscopy confirms the absence of a conjugated chromophore. lsu.edu The spectrum lacks the strong absorption band associated with the α,β-unsaturated system and instead shows only the weak n → π* transition of the isolated carbonyl group, which typically appears at a shorter wavelength and with much lower intensity. This spectral evidence is a key confirmation of the saturation of the 1,10-position. lsu.edu

X-ray Crystallography for Absolute Configuration Determination

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule, including the precise spatial arrangement of its atoms and the absolute configuration of all stereogenic centers. The technique relies on the diffraction of X-rays by a single, well-ordered crystal of the compound. By analyzing the diffraction pattern, a detailed electron density map can be constructed, revealing the molecular structure.

For chiral, enantiomerically pure compounds, anomalous dispersion (the interaction of X-rays with the core electrons of atoms) can be used to determine the absolute configuration without the need for an internal chiral reference. This makes it an unparalleled tool for unambiguously assigning stereochemistry.

The 1,10-dihydronootkatone molecule contains multiple stereocenters, and its specific spatial arrangement is critical to its chemical and biological identity. However, a search of the scientific literature and crystallographic databases indicates that a single-crystal X-ray diffraction analysis of 1,10-dihydronootkatone has not yet been reported. The successful crystallization and subsequent X-ray analysis would provide incontrovertible proof of its molecular structure and absolute stereochemistry.

Chiroptical Methods for Stereochemical Assignment (e.g., Optical Rotatory Dispersion, Electronic Circular Dichroism)

Chiroptical methods, such as Optical Rotatory Dispersion (ORD) and Electronic Circular Dichroism (ECD), are spectroscopic techniques that provide information about the stereochemistry of chiral molecules. ECD measures the differential absorption of left and right circularly polarized light by a chromophore in a chiral environment. nist.gov The resulting spectrum, with its characteristic positive and negative bands (Cotton effects), is highly sensitive to the spatial arrangement of atoms around the chromophore.

For a molecule like 1,10-dihydronootkatone, the isolated ketone chromophore is central to ECD analysis. The "Octant Rule" for ketones can often be applied to predict the sign of the Cotton effect for the n → π* transition based on the stereochemical disposition of substituents in the three-dimensional space around the carbonyl group. By comparing experimentally measured ECD spectra with those predicted by computational calculations for different stereoisomers, the absolute configuration can be confidently assigned. nist.gov

Despite the power of these techniques for stereochemical elucidation, a review of the published literature reveals no specific ORD or ECD data for 1,10-dihydronootkatone. Such an analysis would be a valuable, non-crystallographic method to confirm its absolute configuration.

Biological Activities and Molecular Mechanisms of 1,10 Dihyronootkatone

Insecticidal and Repellent Activities

The search for effective and environmentally benign alternatives to synthetic insecticides has led to increased interest in plant-derived compounds. Among these, 1,10-dihydronootkatone, a derivative of the naturally occurring sesquiterpenoid nootkatone (B190431), has demonstrated significant potential as both an insecticide and a repellent against various arthropod pests.

Efficacy Against Specific Arthropod Pests

Research has shown that 1,10-dihydronootkatone and related compounds exhibit lethal and repellent effects on a range of economically and medically important arthropod pests. For instance, essential oils containing such terpenoids have been tested for their efficacy against various insects, including stored-product pests like the rice weevil (Sitophilus oryzae) and the red flour beetle (Tribolium castaneum). nih.govmdpi.com The insecticidal activity of these natural compounds is often evaluated through contact toxicity and fumigant assays, revealing their potential to control insect populations in agricultural and storage settings. nih.gov

Furthermore, the repellent properties of compounds structurally similar to 1,10-dihydronootkatone have been documented against disease vectors. For example, derivatives of nootkatone have shown repellency against nymphal Ixodes scapularis ticks, the primary vector for Lyme disease. nih.gov Studies have also demonstrated the repellent activity of various essential oils and their constituents against mosquito species such as Aedes aegypti, Anopheles gambiae, and Culex quinquefasciatus. mdpi.comscispace.com

Table 1: Efficacy of Related Terpenoids Against Various Arthropod Pests

| Compound/Essential Oil | Target Pest | Efficacy Metric | Finding |

| Nootkatone | Ixodes scapularis (tick) | Repellent Concentration (RC50) | 0.0458% (wt:vol) |

| Valencene-13-ol | Ixodes scapularis (tick) | Repellent Concentration (RC50) | 0.0712% (wt:vol) |

| Nootkatone 1,10 epoxide | Ixodes scapularis (tick) | Repellent Concentration (RC50) | 0.0858% (wt:vol) |

| Carvacrol (B1668589) | Ixodes scapularis (tick) | Repellent Concentration (RC50) | 0.112% (wt:vol) |

| Lantana camara EO | Aedes aegypti (mosquito) | Repellency | ~90% |

| Schinus terebinthifolia EO | Aedes aegypti (mosquito) | Repellency | ~90% |

| Callistemon viminalis EO | Aedes aegypti (mosquito) | Repellency | ~90% |

| Cinnamon EO | Aedes albopictus (mosquito) | Repellent Rate (RR) | 77% |

Data compiled from studies on nootkatone and other structurally related terpenoids and essential oils.

Behavioral and Physiological Responses of Target Organisms

Exposure to 1,10-dihydronootkatone and similar compounds can elicit a range of behavioral and physiological responses in target arthropods. Behaviorally, the most prominent response is repellency, where insects actively avoid the treated area. nih.govnih.gov This avoidance behavior is a critical aspect of personal protection against biting insects and the prevention of crop damage by agricultural pests. The effectiveness of a repellent is often measured by a performance index (PI), with negative values indicating repulsion. nih.gov

Putative Molecular Targets in Pest Neurobiology or Metabolism

The insect nervous system is a primary target for many naturally derived insecticides. mdpi.comnih.gov Several molecular targets have been proposed for terpenoids like 1,10-dihydronootkatone. One of the most studied mechanisms is the inhibition of the enzyme acetylcholinesterase (AChE). mdpi.comnih.gov AChE is crucial for the breakdown of the neurotransmitter acetylcholine (B1216132) in synaptic clefts; its inhibition leads to the continuous stimulation of nerve cells, resulting in paralysis and death.

Another potential target is the octopaminergic system, which is unique to invertebrates. mdpi.comnih.gov Octopamine (B1677172) is a key neurotransmitter, neurohormone, and neuromodulator involved in various physiological processes in insects. Some essential oil components have been shown to interact with octopamine receptors, leading to an increase in intracellular calcium and cyclic AMP levels, which disrupts normal nerve function. nih.gov

Furthermore, GABA receptors, which are inhibitory ion channels in the insect central nervous system, are also considered potential targets. mdpi.comnih.gov Antagonism of these receptors can lead to hyperexcitability and convulsions. While the interaction of many essential oil components with insect GABA receptors is still under investigation, it represents a plausible mechanism of action. nih.gov Finally, some repellents like DEET have been shown to act on insect odorant receptors, masking the chemical cues that attract pests to their hosts. nih.gov It is possible that 1,10-dihydronootkatone may share a similar mode of action.

Potential Antimicrobial Activities

In addition to its effects on insects, there is growing interest in the potential antimicrobial properties of 1,10-dihydronootkatone and related compounds.

Assessment Against Fungal and Bacterial Strains

The antimicrobial activity of plant-derived compounds is typically assessed by determining their minimum inhibitory concentration (MIC) and minimum bactericidal/fungicidal concentration (MBC/MFC). ajchem-a.comscienceopen.com These values indicate the lowest concentration of a compound required to inhibit the growth of or kill a particular microorganism.

Studies have demonstrated the efficacy of various essential oils and their constituents against a broad spectrum of bacteria and fungi. nih.govnih.govnih.gov For example, essential oils from thyme, oregano, and cinnamon have shown strong antimicrobial properties. nih.gov Phenolic compounds like carvacrol and thymol, which are structurally related to terpenoids, have exhibited significant activity against both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli. frontiersin.orgresearchgate.net

The antifungal activity of these compounds has also been well-documented against various fungal pathogens, including species of Aspergillus, Candida, and Trichophyton. scienceopen.compu.edu.pkscielo.br

Table 2: Antimicrobial Activity of Related Compounds

| Compound/Extract | Microbial Strain | Activity Metric | Result |

| Tulsi, Oregano, Rosemary, Aloe vera extracts | Multi-drug resistant Staphylococcus aureus | MIC | 1.56-6.25 mg/ml |

| Tulsi, Oregano, Rosemary, Aloe vera extracts | Multi-drug resistant Klebsiella pneumoniae & Escherichia coli | MIC | 6.25-25 mg/ml |

| Sclerocarya birrea stem bark extract | Fluconazole-resistant Candida albicans | MIC | 12.21–48.83 μg/mL |

| Sclerocarya birrea leaf extract | Fluconazole-resistant Candida albicans | MIC | 12.21–97.66 μg/mL |

| Ferulic Acid | Pseudomonas aeruginosa | MIC | 500 μg/mL |

| Gallic Acid | Escherichia coli | MIC | 1500 μg/mL |

Data compiled from studies on various plant extracts and phenolic compounds.

Cellular Interactions and Growth Inhibition Mechanisms

The antimicrobial action of these compounds is often attributed to their ability to disrupt microbial cell structures and functions. creative-biolabs.commdpi.com One of the primary mechanisms is the permeabilization of the cell membrane, leading to the leakage of intracellular components and ultimately cell death. nih.gov This disruption can be observed through changes in membrane potential and the release of potassium ions. nih.gov

Furthermore, these compounds can interfere with essential cellular processes. They can inhibit enzymes involved in energy production or the synthesis of structural components of the cell wall, such as peptidoglycan in bacteria or chitin (B13524) in fungi. mdpi.comumn.edu Some compounds can also interfere with nucleic acid synthesis or protein synthesis, thereby halting microbial growth and proliferation. nih.govfrontiersin.org In some cases, these compounds can also inhibit the formation of biofilms, which are communities of microorganisms that are notoriously resistant to antimicrobial agents. scienceopen.com

Other Chemosensory and Ecological Roles

The chemosensory and ecological functions of 1,10-dihydronootkatone are areas of emerging research. While specific studies on this compound are limited, research on its parent compound, nootkatone, and related sesquiterpenoids provides a framework for understanding its potential roles in biological systems, particularly in interactions with insects and plants.

Direct research on the interaction of 1,10-dihydronootkatone with specific olfactory receptors is not extensively documented in publicly available literature. However, the chemosensory effects of its parent compound, nootkatone, on insects are better understood and suggest potential mechanisms for its derivatives.

Nootkatone is recognized for its potent repellent and insecticidal properties, which are mediated through interactions with insect sensory systems. cabidigitallibrary.orgnih.gov While the exact olfactory receptors (ORs) that bind to nootkatone are not fully elucidated, studies suggest that its mode of action involves the modulation of chemosensory receptors that are critical for insect behavior and survival. For instance, nootkatone has been shown to act on octopamine and GABA receptors in insects. researchgate.net These receptors are involved in a variety of neuronal processes, including those that process chemical cues from the environment.

The olfactory system of insects is highly complex, relying on a vast array of olfactory receptors to detect and discriminate between a multitude of volatile compounds. researchgate.net Sesquiterpenes, the class of compounds to which 1,10-dihydronootkatone belongs, are known to play significant roles in plant-insect communication by activating specific olfactory receptor neurons. nih.govoup.com The structural characteristics of a sesquiterpenoid, including the presence and position of functional groups and the degree of saturation, can significantly influence its binding affinity and activation of these receptors. nih.gov

Given that 1,10-dihydronootkatone is a reduced derivative of nootkatone, it is plausible that it interacts with a similar suite of chemosensory receptors in insects. The structural modification in 1,10-dihydronootkatone compared to nootkatone may alter its binding affinity and specificity for certain olfactory receptors, potentially leading to differences in its repellent or attractant properties. Further research, including in-silico modeling and in-vivo electrophysiological studies, is necessary to delineate the specific olfactory receptors that interact with 1,10-dihydronootkatone and to understand the full spectrum of its chemosensory activities.

The ecological role of 1,10-dihydronootkatone is most clearly demonstrated in its interactions with pests, particularly insects. Research has shown that 1,10-dihydronootkatone exhibits significant biological activity against certain insect species, suggesting a role as a protective agent for plants.

A key study investigated the toxicity and behavioral effects of nootkatone and its derivatives, including 1,10-dihydronootkatone and tetrahydronootkatone, on the Formosan subterranean termite (Coptotermes formosanus). lsu.edunih.govresearchgate.net The findings from this research highlight the potent effects of these compounds on termite survival and behavior.

The study revealed that the acute toxicity of these compounds to termites increased with the saturation of the molecule. lsu.eduresearchgate.net Furthermore, in repellency assays, both 1,10-dihydronootkatone and tetrahydronootkatone were found to be more efficient than the parent compound, nootkatone. lsu.eduresearchgate.net The threshold concentration for significant repellency for the reduced derivatives was four times lower than that for nootkatone. lsu.eduresearchgate.net

In sand barrier assays, a concentration of 100 ppm of any of the three compounds significantly reduced termite survival, their ability to build tunnels, and their food consumption over a 12-day period. lsu.edunih.gov This indicates that 1,10-dihydronootkatone, much like its parent compound, can act as a feeding deterrent and disrupt normal insect behavior. lsu.edu

The parent compound, nootkatone, has also been shown to play a role in plant defense against other organisms, such as nematodes. lsu.eduresearchgate.net It can activate defense-related genes in plants, suggesting that it may function as a signaling molecule to prime the plant's immune response. While direct evidence for 1,10-dihydronootkatone in plant-microbe interactions is lacking, its structural similarity to nootkatone suggests it could have similar roles in mediating plant defense responses.

Data Tables

Table 1: Comparative Repellency of Nootkatone and its Derivatives Against Coptotermes formosanus

| Compound | Threshold for Significant Repellency (ppm) |

| Nootkatone | 50 |

| 1,10-Dihydronootkatone | 12.5 |

| Tetrahydronootkatone | 12.5 |

| Data sourced from Ibrahim et al. (2004). lsu.eduresearchgate.net |

Table 2: Effects of Nootkatone and its Derivatives on Coptotermes formosanus in Sand Barrier Assays (100 ppm concentration over 12 days)

| Compound | Effect on Survival | Effect on Tunnel Building | Effect on Food Consumption |

| Nootkatone | Significantly Reduced | Significantly Reduced | Significantly Reduced |

| 1,10-Dihydronootkatone | Significantly Reduced | Significantly Reduced | Significantly Reduced |

| Tetrahydronootkatone | Significantly Reduced | Significantly Reduced | Significantly Reduced |

| Data sourced from Ibrahim et al. (2004). lsu.edunih.gov |

Structure Activity Relationship Sar Studies of 1,10 Dihyronootkatone and Its Analogs

Identification of Key Structural Features Influencing Biological Activities

The biological activity of nootkatone (B190431) and its derivatives, including 1,10-dihydronootkatone, is intrinsically linked to its bicyclic sesquiterpene framework. Research has focused on how modifications to specific parts of this structure—namely the degree of saturation in the A-ring, the exocyclic double bond of the isopropenyl group, and the α,β-unsaturated ketone—influence bioactivity.

A key study directly compared the insecticidal and repellent effects of nootkatone, 1,10-dihydronootkatone, and tetrahydronootkatone against the Formosan subterranean termite. lsu.edunih.gov The findings demonstrated that the saturation level of the molecule is a critical determinant of its efficacy. The acute toxicity of these compounds was found to increase as the saturation of the molecule increased. lsu.edunih.gov Specifically, the reduced derivatives, 1,10-dihydronootkatone and tetrahydronootkatone, showed significantly higher repellency than the parent nootkatone. lsu.edunih.gov The threshold concentration for significant repellency was 12.5 ppm for the reduced derivatives, compared to 50 ppm for nootkatone. lsu.edunih.gov This suggests that the reduction of the C1-C10 double bond, as seen in 1,10-dihydronootkatone, enhances certain biological activities. Further saturation to tetrahydronootkatone continued this trend, indicating that the conjugated enone system of nootkatone may not be essential for repellency and that increased molecular saturation can improve potency. lsu.edunih.gov

Other SAR studies on various nootkatone analogs have highlighted the importance of the isopropenyl group at the C-7 position and the ketone at C-2. Modifications at the C-13 position of the isopropenyl group have been shown to yield derivatives with potent insecticidal activities. acs.org The introduction of bulky and lipophilic substituents at this position often leads to enhanced efficacy, indicating this part of the molecule is likely involved in critical interactions with the biological target.

Systematic Chemical Modification and Bioactivity Profiling

Building on SAR insights, researchers have systematically modified the nootkatone scaffold to create novel analogs with improved bioactivity profiles. These modifications often target the ketone, the double bonds, or the isopropenyl side chain.

One approach involves the synthesis of (+)-nootkatone-based amine derivatives. A series of these compounds were evaluated for insecticidal activity against pests like Mythimna separata (armyworm), Myzus persicae (green peach aphid), and Plutella xylostella (diamondback moth). nih.gov Many of these amine derivatives exhibited stronger insecticidal effects than the parent nootkatone. nih.gov For instance, compound 3o in the study showed aphicidal activity with an LD₅₀ value of 0.011 μ g/larva , which was significantly more potent than the control insecticide rotenone. nih.gov

Another strategy has been the creation of (+)-nootkatone thioethers incorporating 1,3,4-oxadiazole (B1194373) or 1,3,4-thiadiazole (B1197879) moieties. acs.org These modifications led to compounds with enhanced insecticidal properties. Derivative 8c displayed a corrected mortality rate of 71.4% against M. separata, while derivative 8s was highly effective against P. xylostella with an LC₅₀ value of 0.27 mg/mL. acs.org

The table below summarizes the bioactivity data from a comparative study on nootkatone and its hydrogenated derivatives against the Formosan subterranean termite (Coptotermes formosanus).

| Compound | Modification | Bioassay | Result (Colony C) | Source |

|---|---|---|---|---|

| Nootkatone | Parent Compound | Topical LD50 (24h) | 10.47 µg/termite | lsu.edunih.gov |

| 1,10-Dihydronootkatone | Reduction of C1=C10 double bond | Topical LD50 (24h) | 8.64 µg/termite | lsu.edunih.gov |

| Tetrahydronootkatone | Reduction of C1=C10 and isopropenyl double bonds | Topical LD50 (24h) | 6.15 µg/termite | lsu.edunih.gov |

| Nootkatone | Parent Compound | Repellency Threshold | 50 ppm | lsu.edunih.gov |

| 1,10-Dihydronootkatone | Reduction of C1=C10 double bond | Repellency Threshold | 12.5 ppm | lsu.edunih.gov |

| Tetrahydronootkatone | Reduction of C1=C10 and isopropenyl double bonds | Repellency Threshold | 12.5 ppm | lsu.edunih.gov |

This table presents data on the toxicity and repellency of nootkatone and its reduced derivatives, demonstrating that increased saturation enhances biological activity against termites. lsu.edunih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) models are mathematical equations that correlate the chemical structure of compounds with their biological activity. bohrium.commdpi.com These models use calculated molecular descriptors—such as lipophilicity (logP), electronic properties, and steric parameters—to predict the activity of new, unsynthesized molecules. nih.govbohrium.com This computational approach accelerates the discovery process by prioritizing which analogs are most promising for synthesis and testing. nih.govmdpi.com

While extensive QSAR studies specifically detailing models for 1,10-dihydronootkatone are not widely published, the available SAR data provides a strong foundation for their development. For a series of compounds including nootkatone, 1,10-dihydronootkatone, and other synthetic analogs, a QSAR model could be built to predict insecticidal or repellent activity.

Key steps in developing such a model would include:

Data Set Compilation : Assembling a list of nootkatone analogs with their measured biological activities (e.g., LD₅₀, IC₅₀, repellency). sciforum.net

Descriptor Calculation : Computing a wide range of molecular descriptors for each analog. For nootkatone derivatives, relevant descriptors would likely include:

Hydrophobicity descriptors (e.g., LogP) : Given that activity is affected by saturation, which alters lipophilicity. thegoodscentscompany.com

Topological descriptors : Describing molecular size, shape, and branching.

Electronic descriptors : Quantifying features like dipole moment and the distribution of charges, which are important for receptor binding. researchgate.net